3-Chloro-5-methoxybenzenethiol
Description
3-Chloro-5-methoxybenzenethiol is a substituted benzenethiol derivative featuring a thiol (-SH) group at position 1, a chlorine atom at position 3, and a methoxy (-OCH₃) group at position 5 on the aromatic ring. The compound’s molecular formula is C₇H₇ClOS, with a molecular weight of 174.52 g/mol. Thiols like this are critical in forming disulfide bonds, coordinating metals, and serving as intermediates in organic reactions .
Properties
Molecular Formula |
C7H7ClOS |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
3-chloro-5-methoxybenzenethiol |
InChI |
InChI=1S/C7H7ClOS/c1-9-6-2-5(8)3-7(10)4-6/h2-4,10H,1H3 |
InChI Key |
FAQWQEPZRFZPPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and inferred properties of 3-Chloro-5-methoxybenzenethiol and its analogs:
Key Observations:
Functional Group Impact: The thiol group in this compound and 5-Chloro-2-methylbenzenethiol confers nucleophilicity and susceptibility to oxidation. Replacement of -SH with carboxylic acid (propanoic acid derivative) increases acidity (pKa ~4-5 vs. ~10 for thiols) and alters reactivity toward electrophiles. The morpholine group introduces a heterocyclic amine, enhancing solubility in polar aprotic solvents (e.g., DMSO) and enabling hydrogen-bonding interactions .
Substituent Position Effects: In this compound, the meta-positioned Cl and OCH₃ create a push-pull electronic effect, stabilizing resonance structures.
Acidity Trends: this compound is more acidic than 5-Chloro-2-methylbenzenethiol due to the electron-withdrawing Cl and OCH₃ (meta-directing) enhancing thiol deprotonation. The propanoic acid derivative exhibits the highest acidity due to the -COOH group .
Physicochemical and Reactivity Comparison
- Solubility: Methoxy and morpholine groups improve solubility in polar solvents (e.g., methanol, acetone) compared to methyl-substituted analogs. 5-Chloro-2-methylbenzenethiol’s lipophilicity favors nonpolar environments .
- Oxidation Stability :
- Thiols are prone to oxidation to disulfides. Steric hindrance from the methyl group in 5-Chloro-2-methylbenzenethiol may slow this process compared to this compound.
- Synthetic Utility: this compound’s electronic profile makes it suitable for electrophilic aromatic substitution or metal coordination. The propanoic acid derivative is a candidate for esterification or amide coupling in drug design .
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